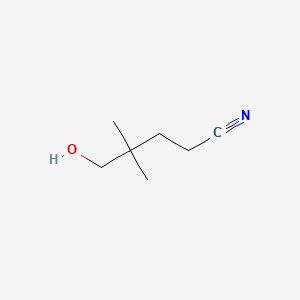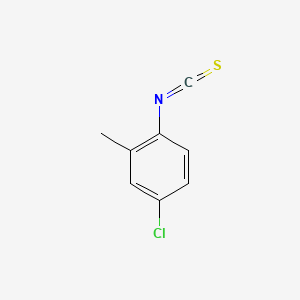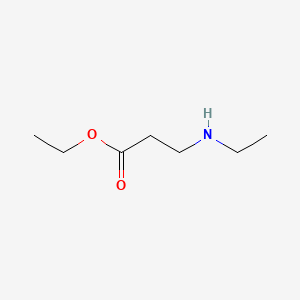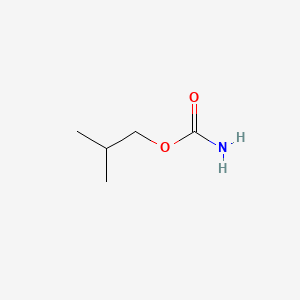
5-Hydroxy-4,4-dimethylvaleronitrile
Descripción general
Descripción
5-Hydroxy-4,4-dimethylvaleronitrile is a chemical compound with the molecular formula C7H13NO1. It is also known as 5-hydroxy-4,4-dimethylpentanenitrile1.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile. However, the synthesis of similar compounds often involves various chemical reactions, including nucleophilic substitution, ring-opening reactions, and others2.Molecular Structure Analysis
The molecular structure of 5-Hydroxy-4,4-dimethylvaleronitrile consists of a carbon backbone with a nitrile group (-C≡N) and a hydroxy group (-OH). The molecule has a total of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom1.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving 5-Hydroxy-4,4-dimethylvaleronitrile. However, similar compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions3.Physical And Chemical Properties Analysis
5-Hydroxy-4,4-dimethylvaleronitrile has a molecular weight of 127.187. Unfortunately, there is no specific information available about its physical and chemical properties such as melting point, boiling point, and density7.Aplicaciones Científicas De Investigación
Proton Donation and Electrochemical Studies
New Proton Donors in Electrochemical Studies : Research by Sokolová et al. (2012) introduced chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies, demonstrating their application in the reduction of ioxynil in dimethylsulfoxide. This study highlights the potential of hydroxybenzonitriles in protonation reactions and electrochemical analysis, suggesting a similar applicability for compounds like 5-Hydroxy-4,4-dimethylvaleronitrile in providing insights into their electrochemical properties and reactions (Sokolová, Gál, & Valášek, 2012).
Synthesis and Catalysis
Catalyst-Free Cyanation and Azidation : A study by Nasseri et al. (2019) on the catalyst-free cyanation and azidation of imines using hydroxy(dimethyl)-λ4-sulfanecarbonitrile highlights the versatility of hydroxylated nitriles in organic synthesis. This suggests the potential use of 5-Hydroxy-4,4-dimethylvaleronitrile in similar synthetic applications, including the preparation of 5-substituted 1H-tetrazole derivatives under mild conditions (Nasseri, Alavi, Mahmoudi, & Kazemnejadi, 2019).
Material Science and Polymer Chemistry
Phthalonitrile-PPO Blends : The work by Ma et al. (2018) on the cure behavior and properties of hydroxy-containing phthalonitrile blends with poly(2,6-dimethyl-1,4-phenylene oxide) demonstrates the potential of hydroxy-containing nitriles in modifying the properties of polymers. This research might infer the utility of 5-Hydroxy-4,4-dimethylvaleronitrile in the development of polymer blends with enhanced thermal stability and mechanical properties (Ma, Cheng, Lv, Chen, Hu, Zeng, & Yang, 2018).
Safety And Hazards
There is no specific safety and hazard information available for 5-Hydroxy-4,4-dimethylvaleronitrile. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices8910.
Direcciones Futuras
There is limited information available about 5-Hydroxy-4,4-dimethylvaleronitrile, indicating that further research is needed to fully understand its properties and potential applications11. Future research could focus on its synthesis, chemical reactivity, mechanism of action, and potential uses in various fields1213.
Propiedades
IUPAC Name |
5-hydroxy-4,4-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,6-9)4-3-5-8/h9H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMANDJSIXLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179909 | |
| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,4-dimethylvaleronitrile | |
CAS RN |
25252-68-0 | |
| Record name | 5-Hydroxy-4,4-dimethylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25252-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025252680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4,4-dimethylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














